An In-Depth Technical Guide on 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde
An In-Depth Technical Guide on 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. Compounds incorporating this structure have demonstrated potential as anti-inflammatory, antimicrobial, antitubercular, antioxidant, and anticancer agents. The versatile structure of benzoxazines allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological profiles. This technical guide focuses on the specific derivative, 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde (CAS Number: 200195-15-9), providing a comprehensive overview of its chemical properties and exploring the biological activities and potential mechanisms of action of structurally related compounds to inform future research and drug development efforts.
Chemical and Physical Properties
A summary of the key chemical and physical properties for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 200195-15-9 | N/A |
| Molecular Formula | C₉H₇NO₃ | N/A |
| Molecular Weight | 177.16 g/mol | N/A |
| Melting Point | 219-221 °C | [1] |
| Boiling Point | 408.8 ± 45.0 °C at 760 mmHg | [1] |
| Appearance | Yellow crystalline solid | [2] |
| Purity | Typically ≥97% | [1][3] |
| Storage | Store at 4°C under a nitrogen atmosphere | [1] |
Synthesis
Representative Experimental Protocol: Synthesis of 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1][4]oxazine Analogues
Step 1: Synthesis of 2-(1H-benzo[d]imidazol-2-yl)aniline
A mixture of benzene-1,2-diamine (1 equivalent) and 2-aminobenzoic acid (1 equivalent) is heated at 140-150°C for 4-5 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and cold water is added. The resulting solid precipitate is collected by filtration, washed with water, and then with a 5% sodium bicarbonate solution. The crude product is purified by recrystallization from ethanol to yield 2-(1H-benzo[d]imidazol-2-yl)aniline.
Step 2: Synthesis of 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1][4]oxazine Analogues
To a solution of 2-(1H-benzo[d]imidazol-2-yl)aniline (1 equivalent) in ethanol, the appropriate substituted salicylaldehyde (1 equivalent) is added, and the mixture is refluxed for 2-3 hours. After cooling to room temperature, sodium borohydride (NaBH₄) (1.5 equivalents) is added portion-wise, and the reaction mixture is stirred for an additional 2-3 hours. The solvent is then removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the final 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1][4]oxazine analogues.[1]
Biological Activity and Potential Therapeutic Applications
Direct biological activity data for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde is not extensively documented. However, studies on structurally similar compounds provide valuable insights into its potential therapeutic applications, particularly in oncology and as an enzyme inhibitor.
Anticancer Activity
Structurally related benzoxazine derivatives have demonstrated significant anticancer activity. For instance, a series of 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1][4]oxazine analogues have been evaluated for their in vitro activity against human breast cancer cell lines, MCF-7 and MDA-MB-231.
| Compound | Cell Line | IC₅₀ (µM) | Standard (Doxorubicin) IC₅₀ (µM) |
| Analogue 4e | MCF-7 | 8.60 ± 0.75 | 9.11 ± 0.54 |
| MDA-MB-231 | 6.30 ± 0.54 | 8.47 ± 0.47 | |
| Analogue 4i | MCF-7 | 9.85 ± 0.69 | 9.11 ± 0.54 |
| Analogue 4g | MDA-MB-231 | 8.52 ± 0.62 | 8.47 ± 0.47 |
Data from reference[1]
These findings suggest that the 3-oxo-3,4-dihydro-2H-benzooxazine core could be a valuable scaffold for the development of novel anticancer agents. Molecular docking studies on these active analogues suggest that they may exert their cytotoxic effects through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1]
Enzyme Inhibition
A compound featuring a 2-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][1][5]oxazine-6-carboxylic acid core has been identified as an inhibitor of dynamin GTPase.[4]
| Compound | Target | IC₅₀ (µM) |
| 2-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][1][5]oxazine-6-carboxylic acid | Dynamin GTPase | 55 |
Data from reference[4]
Dynamins are crucial for endocytosis and vesicle trafficking, and their inhibition has been explored as a therapeutic strategy in various diseases, including cancer. The activity of this related compound suggests that 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde could also be investigated for its potential as an enzyme inhibitor.
Signaling Pathways and Mechanisms of Action
Based on the biological activities of structurally related compounds, two potential signaling pathways are proposed for 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde.
EGFR Inhibition Pathway
Molecular docking studies of anticancer benzoxazine analogues suggest a potential interaction with the EGFR. Inhibition of EGFR can disrupt downstream signaling cascades that are critical for cancer cell proliferation, survival, and metastasis.
Caption: Proposed EGFR inhibition pathway by benzoxazine analogs.
Dynamin GTPase Inhibition and Endocytosis
The inhibition of dynamin GTPase by a related benzoxazine suggests a potential mechanism involving the disruption of endocytosis. This could have significant implications for cellular processes that rely on vesicle formation and trafficking.
Caption: Workflow of dynamin GTPase inhibition by benzoxazine analogs.
Representative Experimental Protocols for Biological Assays
Detailed experimental protocols for the biological evaluation of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde are not available. However, the following are representative protocols for anticancer and enzyme inhibition assays based on methodologies used for similar compounds. These can be adapted for the evaluation of the target compound.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a general method for assessing the cytotoxicity of a compound against cancer cell lines.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.
2. Compound Treatment:
-
The test compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Serial dilutions of the compound are prepared in culture media.
-
The media from the cell plates is replaced with media containing various concentrations of the test compound. A vehicle control (media with the same concentration of solvent) and a positive control (a known anticancer drug like doxorubicin) are included.
3. Incubation:
-
The plates are incubated for a specified period, typically 48 to 72 hours.
4. MTT Assay:
-
After incubation, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in media is added to each well.
-
The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
5. Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific enzyme.
1. Reagents and Buffers:
-
Prepare an appropriate assay buffer specific to the target enzyme (e.g., dynamin GTPase).
-
Prepare solutions of the enzyme, the substrate, and the test compound in the assay buffer.
2. Assay Procedure:
-
In a suitable microplate, add the assay buffer, the test compound at various concentrations, and the enzyme solution.
-
The mixture is pre-incubated for a defined period to allow the compound to bind to the enzyme.
-
The enzymatic reaction is initiated by adding the substrate.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
3. Detection of Enzyme Activity:
-
The enzyme activity is measured by detecting the formation of a product or the depletion of the substrate. The detection method will depend on the specific enzyme and substrate (e.g., colorimetric, fluorometric, or luminescent).
-
The reaction is stopped, if necessary, by adding a stop solution.
-
The signal is read using a microplate reader.
4. Data Analysis:
-
The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to a control reaction without the inhibitor.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Conclusion
3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde belongs to a class of compounds with significant potential in drug discovery. While direct biological data for this specific molecule is limited, the demonstrated anticancer and enzyme inhibitory activities of structurally related analogues highlight promising avenues for future investigation. The information and representative protocols provided in this technical guide are intended to serve as a valuable resource for researchers and scientists in the field, facilitating further exploration of this and other benzoxazine derivatives as potential therapeutic agents. Further studies are warranted to elucidate the specific biological targets and mechanisms of action of this compound, which will be crucial for its potential development into a clinical candidate.
References
- 1. Design, synthesis of benzimidazole tethered 3,4-dihydro-2H-benzo[e] [1, 3] oxazines as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities | Journal of the Serbian Chemical Society [shd-pub.org.rs]
